molecular formula C28H34O7 B11695236 ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate

ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate

Cat. No.: B11695236
M. Wt: 482.6 g/mol
InChI Key: UAMHMRZPYOHTGT-UHFFFAOYSA-N
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Description

Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate is a complex organic compound with a unique structure. It belongs to the class of xanthene derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a xanthene core, which is a tricyclic structure, and various functional groups that contribute to its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate typically involves multiple steps. One common method involves the condensation of 3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthene with 2-methoxy-4-hydroxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then esterified with ethyl acetate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroxylated xanthene derivatives.

    Substitution: Various substituted phenoxyacetates.

Scientific Research Applications

Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate involves its interaction with various molecular targets. The xanthene core can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate: Known for its unique xanthene core and diverse applications.

    Ethyl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]propionate: Similar structure but with a propionate ester group, leading to different reactivity and applications.

    Mthis compound: Contains a methyl ester group, affecting its solubility and biological activity.

Uniqueness

This compound stands out due to its specific ester group, which influences its chemical reactivity and biological interactions. Its unique structure allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H34O7

Molecular Weight

482.6 g/mol

IUPAC Name

ethyl 2-[2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-xanthen-9-yl)phenoxy]acetate

InChI

InChI=1S/C28H34O7/c1-7-33-23(31)15-34-19-9-8-16(10-20(19)32-6)24-25-17(29)11-27(2,3)13-21(25)35-22-14-28(4,5)12-18(30)26(22)24/h8-10,24H,7,11-15H2,1-6H3

InChI Key

UAMHMRZPYOHTGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OC

Origin of Product

United States

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